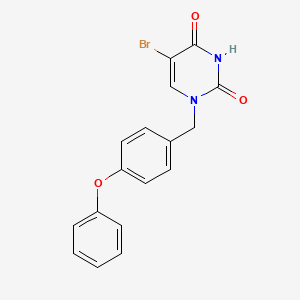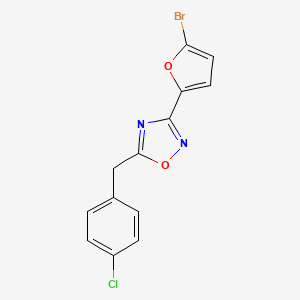
5-bromo-1-(4-phenoxybenzyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
5-bromo-1-(4-phenoxybenzyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-bromo-1-(4-phenoxybenzyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific enzymes or proteins, resulting in inhibition of their activity. For instance, it has been reported to bind to the ATP-binding site of protein kinase CK2 and inhibit its activity. This inhibition of protein kinase CK2 can lead to the inhibition of cell proliferation and survival, making it a potential target for cancer therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-1-(4-phenoxybenzyl)pyrimidine-2,4(1H,3H)-dione are diverse and depend on the specific enzyme or protein targeted. Inhibition of protein kinase CK2 by 5-bromo-1-(4-phenoxybenzyl)pyrimidine-2,4(1H,3H)-dione can lead to the inhibition of cell proliferation and survival, making it a potential candidate for cancer therapy. Moreover, it has been reported to exhibit anti-inflammatory and antioxidant activities, which can be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-1-(4-phenoxybenzyl)pyrimidine-2,4(1H,3H)-dione in lab experiments include its potent inhibitory activity against specific enzymes and proteins, making it a valuable tool for studying their functions. Moreover, it can be synthesized in relatively large quantities and purified to high purity, making it suitable for various assays. However, the limitations of using 5-bromo-1-(4-phenoxybenzyl)pyrimidine-2,4(1H,3H)-dione include its potential toxicity and specificity towards certain enzymes or proteins, which may limit its applicability in certain experiments.
Orientations Futures
The potential future directions for research on 5-bromo-1-(4-phenoxybenzyl)pyrimidine-2,4(1H,3H)-dione are vast and include its use in cancer therapy, as well as its potential applications in other diseases such as inflammation and oxidative stress. Moreover, it can be used as a tool for studying the functions of specific enzymes and proteins, leading to a better understanding of their roles in various cellular processes. Further optimization of the synthesis method and identification of its specific targets can lead to the development of more potent and selective inhibitors.
Applications De Recherche Scientifique
The potential applications of 5-bromo-1-(4-phenoxybenzyl)pyrimidine-2,4(1H,3H)-dione in scientific research are vast. It has been reported to exhibit inhibitory activity against several enzymes, including protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. Moreover, 5-bromo-1-(4-phenoxybenzyl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
5-bromo-1-[(4-phenoxyphenyl)methyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c18-15-11-20(17(22)19-16(15)21)10-12-6-8-14(9-7-12)23-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELYYIHIRPHJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CN3C=C(C(=O)NC3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-(4-phenoxybenzyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-cyanophenyl)thio]-N-(5-iodopyridin-2-yl)benzamide](/img/structure/B3746997.png)

![3-(4-chlorophenyl)-6-(3,4-diethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B3747020.png)


![N-[(2-methyl-4-quinolinyl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3747034.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B3747039.png)
![2-(4-cyanophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B3747050.png)
![2-(2,4-difluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B3747057.png)
![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dicyclopropanecarboxamide](/img/structure/B3747063.png)
![3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B3747070.png)
![ethyl {4-[(3-chlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B3747081.png)
![ethyl (3,5-dimethyl-4-{[(4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B3747085.png)
![ethyl (4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B3747106.png)